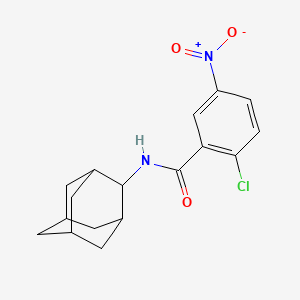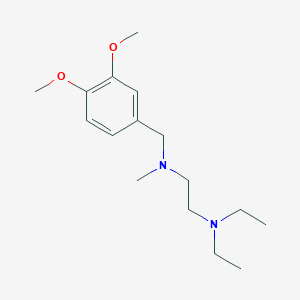
4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol, also known as HPT, is a heterocyclic compound that has been studied for its potential applications in various fields of science. This compound consists of a triazole ring that is attached to a hydroxyphenyl group and a mercapto group. The unique structure of HPT makes it a promising candidate for use in scientific research, particularly in the areas of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol is not fully understood, but it is believed to be due to its antioxidant properties. 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to cell damage and inflammation. 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to cell damage and inflammation. 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been shown to have anti-cancer properties, which make it a promising candidate for use in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol in lab experiments is its stability, which allows for accurate and reproducible results. 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol, including:
1. Further studies on the mechanism of action of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol, which can help to elucidate its potential applications in various fields of science.
2. Studies on the potential use of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol in the development of new drugs, particularly in the areas of cancer and inflammation.
3. Studies on the potential toxicity of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol, which can help to determine its safety for use in various applications.
4. Studies on the potential use of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol as a ligand in coordination chemistry, which can help to expand its potential applications in chemistry.
5. Studies on the potential use of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol in the development of new materials, particularly in the areas of catalysis and sensing.
In conclusion, 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol is a promising compound that has been studied for its potential applications in various fields of science. Its unique structure and properties make it a promising candidate for use in the development of new drugs, materials, and technologies. Further research on 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol can be achieved through various methods, including the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with sodium hydroxide. Another method involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by the addition of sodium hydroxide and hydrogen peroxide. These methods have been optimized to produce high yields of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol with minimal impurities.
Wissenschaftliche Forschungsanwendungen
4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been extensively studied for its potential applications in various fields of science. In chemistry, 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been used as a ligand in coordination chemistry, where it has been shown to form stable complexes with various metal ions. In biochemistry, 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been studied for its antioxidant properties, which make it a potential candidate for use in the development of new drugs. In pharmacology, 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for use in the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-(2-hydroxyphenyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c12-6-4-2-1-3-5(6)11-7(13)9-10-8(11)14/h1-4,12H,(H,9,13)(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATUWIVMZMAPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)NNC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5758338.png)



![1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)
![N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5758375.png)




![2-(2-fluorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758426.png)
![1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine](/img/structure/B5758434.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5758440.png)
